molecular formula C19H27ClN4O3 B2625951 Tert-butyl 4-(2-(3-cyanobenzamido)ethyl)piperazine-1-carboxylate hydrochloride CAS No. 1351648-86-6

Tert-butyl 4-(2-(3-cyanobenzamido)ethyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B2625951
CAS No.: 1351648-86-6
M. Wt: 394.9
InChI Key: PPDAOJJHDHUCOY-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-(3-cyanobenzamido)ethyl)piperazine-1-carboxylate hydrochloride is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a piperazine ring, and a cyanobenzamide moiety. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-(3-cyanobenzamido)ethyl)piperazine-1-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the piperazine ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the tert-butyl group: The tert-butyl group is introduced by reacting the piperazine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Attachment of the cyanobenzamide moiety: The cyanobenzamide moiety is introduced by reacting the tert-butyl piperazine derivative with 3-cyanobenzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-(3-cyanobenzamido)ethyl)piperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the cyanobenzamide moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-(2-(3-cyanobenzamido)ethyl)piperazine-1-carboxylate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-(3-cyanobenzamido)ethyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(2-(3-cyanobenzamido)ethyl)piperazine-1-carboxylate hydrochloride is unique due to the presence of the cyanobenzamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the fields of medicinal chemistry and drug discovery.

Properties

IUPAC Name

tert-butyl 4-[2-[(3-cyanobenzoyl)amino]ethyl]piperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3.ClH/c1-19(2,3)26-18(25)23-11-9-22(10-12-23)8-7-21-17(24)16-6-4-5-15(13-16)14-20;/h4-6,13H,7-12H2,1-3H3,(H,21,24);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDAOJJHDHUCOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCNC(=O)C2=CC=CC(=C2)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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